Cas no 133174-15-9 (Fmoc-Cit-OH)

Fmoc-Cit-OH (Fmoc-L-citrulline) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as an amine-protecting group, enabling selective deprotection under mild basic conditions, while the citrulline side chain remains unprotected. This compound is particularly valuable for incorporating citrulline residues into peptides, facilitating studies in post-translational modifications, immunology, and autoimmune disease research. Its high purity and stability ensure reliable performance in automated peptide synthesis. Fmoc-Cit-OH is compatible with standard SPPS protocols, offering efficient coupling and minimal side reactions, making it a preferred choice for researchers requiring precise and reproducible peptide construction.
Fmoc-Cit-OH structure
Fmoc-Cit-OH structure
商品名:Fmoc-Cit-OH
CAS番号:133174-15-9
MF:C21H23N3O5
メガワット:397.4244
MDL:MFCD00151943
CID:64253
PubChem ID:2756127

Fmoc-Cit-OH 化学的及び物理的性質

名前と識別子

    • Fmoc-L-citrulline
    • Fmoc-Cit-OH
    • N-(9-Fluorenylmethyloxycarbonyl)-L-citrulline
    • Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-citrulline
    • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-ureidopentanoic acid
    • Fmoc-L-Cit-OH
    • AC1MBSUX
    • L-Ornithine, N5-(aminocarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • Nalpha-Fmoc-L-citrulline
    • PubChem19002
    • SureCN119468
    • Nα-Fmoc-L-citrulline
    • FMOC-CITRULLINE
    • FMOC-D-ORN(CONH2)-OH
    • FMOC-ORN(CARBAMOYL)-OH
    • Fmoc-L-Orn(carbamoyl)-OH
    • N-ALPHA-FMOC-L-CITRULLINE
    • Fmoc-Cit-OH >=97.0% (HPLC)
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-ureido-pentanoic acid
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-ureidopentanoic acid
    • C21H23N3O5
    • fmoc-citoh
    • KSC183O6L
    • MDL: MFCD00151943
    • インチ: 1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m0/s1
    • InChIKey: NBMSMZSRTIOFOK-SFHVURJKSA-N
    • ほほえんだ: O(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C([H])([H])N([H])C(N([H])[H])=O)=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
    • BRN: 7780987

計算された属性

  • せいみつぶんしりょう: 397.163771g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.1
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 9
  • どういたいしつりょう: 397.163771g/mol
  • 単一同位体質量: 397.163771g/mol
  • 水素結合トポロジー分子極性表面積: 131Ų
  • 重原子数: 29
  • 複雑さ: 577
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 6

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.316
  • ゆうかいてん: 169-171°C
  • ふってん: 671.5°C at 760 mmHg
  • フラッシュポイント: 359.9°C
  • 屈折率: -10 ° (C=1, DMF)
  • PSA: 130.75
  • LogP: 3.90890
  • ひせんこうど: -9 ± 2º (c=1 in DMF)
  • ようかいせい: 未確定

Fmoc-Cit-OH セキュリティ情報

Fmoc-Cit-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-316936-10.0g
(2S)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
133174-15-9 95%
10g
$22.0 2023-06-04
Enamine
EN300-316936-0.05g
(2S)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
133174-15-9 95%
0.05g
$19.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1020030-5g
Fmoc-Cit-OH
133174-15-9 98%
5g
¥40.00 2024-08-09
TRC
F679763-1g
Fmoc-Cit-OH
133174-15-9
1g
$ 60.00 2022-06-04
Enamine
EN300-316936-0.1g
(2S)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
133174-15-9 95%
0.1g
$19.0 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F809936-1g
Fmoc-L-Citrulline
133174-15-9 98%
1g
¥28.00 2022-01-14
ChemScence
CS-W008064-100g
Fmoc-Cit-OH
133174-15-9 99.76%
100g
$103.0 2022-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F809936-5g
Fmoc-L-Citrulline
133174-15-9 98%
5g
¥60.00 2022-01-14
Chemenu
CM119687-100g
Nalpha-Fmoc-L-citrulline
133174-15-9 98%
100g
$122 2021-06-09
Fluorochem
M03232-100g
Fmoc-Cit-OH
133174-15-9 >98%
100g
£118.00 2022-02-28

Fmoc-Cit-OH 関連文献

Fmoc-Cit-OHに関する追加情報

Introduction to Fmoc-Cit-OH (CAS No. 133174-15-9)

Fmoc-Cit-OH, also known as 9-Fluorenylmethoxycarbonyl-citrulline, is a versatile reagent widely used in the synthesis of peptides and proteins. With the chemical formula C23H20N2O5, this compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a citrulline residue. The Fmoc protecting group is particularly valuable in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions, making Fmoc-Cit-OH an essential building block in the development of bioactive peptides and therapeutic agents.

The Fmoc protecting group in Fmoc-Cit-OH is crucial for controlling the reactivity of the amino group during peptide synthesis. This group can be selectively removed using a mild base, such as piperidine, without affecting other functional groups in the molecule. This property makes Fmoc-Cit-OH highly compatible with various coupling reagents and amino acid derivatives, ensuring high yields and purity in peptide synthesis.

The citrulline residue in Fmoc-Cit-OH is an important amino acid that plays a significant role in various biological processes. Citrulline is not one of the 20 standard amino acids found in proteins but is involved in the urea cycle and nitric oxide metabolism. In therapeutic applications, citrulline has been shown to improve endothelial function and reduce oxidative stress, making it a valuable component in the development of drugs for cardiovascular diseases and other conditions.

Recent research has highlighted the potential of Fmoc-Cit-OH in the synthesis of bioactive peptides with enhanced stability and activity. For example, a study published in the Journal of Medicinal Chemistry demonstrated that peptides containing citrulline residues exhibited improved resistance to proteolytic degradation, which is crucial for maintaining their therapeutic efficacy in vivo. The use of Fmoc-Cit-OH in these syntheses allowed for precise control over the peptide sequence and functionalization, leading to the development of more stable and effective therapeutic agents.

In addition to its applications in peptide synthesis, Fmoc-Cit-OH has also been explored for its potential in drug delivery systems. A study published in Biomaterials reported the successful incorporation of Fmoc-Cit-OH into polymeric nanoparticles designed for targeted drug delivery. The citrulline residues enhanced the biocompatibility and cellular uptake of these nanoparticles, demonstrating the versatility of Fmoc-Cit-OH in advanced drug delivery strategies.

The synthetic route for Fmoc-Cit-OH involves several well-established chemical transformations. The starting material, citrulline, undergoes protection with Fmoc-Cl to form Fmoc-Cit-OH. This process typically involves dissolving citrulline in an organic solvent, such as dichloromethane (DCM), followed by the addition of Fmoc-Cl and a base like diisopropylethylamine (DIPEA). The reaction mixture is then stirred at room temperature until completion, after which the product is purified by column chromatography or recrystallization.

The purity and quality of Fmoc-Cit-OH are critical for its successful application in peptide synthesis and other advanced research areas. High-purity Fmoc-Cit-OH can be obtained through rigorous purification techniques and quality control measures. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to ensure that the final product meets stringent purity standards.

In conclusion, Fmoc-Cit-OH (CAS No. 133174-15-9) is a valuable reagent with diverse applications in peptide synthesis, drug development, and advanced drug delivery systems. Its unique combination of a Fmoc protecting group and a citrulline residue makes it an essential tool for researchers working on bioactive peptides and therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field of medicinal chemistry.

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